molecular formula C10H17N3O B13086362 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13086362
M. Wt: 195.26 g/mol
InChI Key: OGWRHKXNCWRORH-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the first position and a 3-methyloxan-4-yl group at the third position of the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Attachment of the 3-Methyloxan-4-yl Group: The 3-methyloxan-4-yl group can be attached to the third position of the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole compound with an appropriate oxirane derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyloxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole compound.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazole: Lacks the amine group at the fifth position.

    3-(3-Methyloxan-4-yl)-1H-pyrazol-5-amine: Lacks the methyl group at the first position.

    1-Methyl-3-(4-oxan-3-yl)-1H-pyrazol-5-amine: Has a different substitution pattern on the oxane ring.

Uniqueness

1-Methyl-3-(3-methyloxan-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-methyl-5-(3-methyloxan-4-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-6-14-4-3-8(7)9-5-10(11)13(2)12-9/h5,7-8H,3-4,6,11H2,1-2H3

InChI Key

OGWRHKXNCWRORH-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1C2=NN(C(=C2)N)C

Origin of Product

United States

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